Cas no 1547583-81-2 (4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol)

4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol Chemical and Physical Properties
Names and Identifiers
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- 4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
- 4H-1,2,4-triazole-3-thiol, 4-(2-methoxyethyl)-5-(methoxymethyl)-
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- Inchi: 1S/C7H13N3O2S/c1-11-4-3-10-6(5-12-2)8-9-7(10)13/h3-5H2,1-2H3,(H,9,13)
- InChI Key: JVRGCWLJNZQBOZ-UHFFFAOYSA-N
- SMILES: S=C1NN=C(COC)N1CCOC
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 5
- Complexity: 220
- XLogP3: -0.3
- Topological Polar Surface Area: 78.2
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-782257-0.05g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 0.05g |
$468.0 | 2024-05-22 | |
Enamine | EN300-782257-0.5g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 0.5g |
$535.0 | 2024-05-22 | |
Enamine | EN300-782257-10.0g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 10.0g |
$2393.0 | 2024-05-22 | |
Enamine | EN300-782257-0.25g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 0.25g |
$513.0 | 2024-05-22 | |
Enamine | EN300-782257-1.0g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 1.0g |
$557.0 | 2024-05-22 | |
Enamine | EN300-782257-5.0g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 5.0g |
$1614.0 | 2024-05-22 | |
Enamine | EN300-782257-2.5g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 2.5g |
$1089.0 | 2024-05-22 | |
Enamine | EN300-782257-0.1g |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol |
1547583-81-2 | 95% | 0.1g |
$490.0 | 2024-05-22 |
4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol Related Literature
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Boosa Venu,Bilakanti Vishali,Gutta Naresh,Velisoju Vijay Kumar,Medak Sudhakar,Ramineni Kishore,Jorge Beltramini,Muxina Konarova,Akula Venugopal Catal. Sci. Technol., 2016,6, 8055-8062
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Lu Mao,Hardy Sze On Chan RSC Adv., 2012,2, 10610-10617
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P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
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S. Ahmed Chem. Commun., 2009, 6421-6423
Additional information on 4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
Compound CAS No. 1547583-81-2: 4-(2-Methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol
The compound with CAS No. 1547583-81-2, commonly referred to as 4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol, is a highly specialized organic compound with a unique structure and potential applications in various fields. This compound belongs to the class of triazoles, which are well-known for their versatility and wide range of applications in pharmaceuticals, agrochemicals, and materials science. The presence of the thiol (-SH) group and the methoxy (-OCH₃) substituents in its structure adds to its functional diversity.
Recent studies have highlighted the importance of triazole-based compounds in drug design due to their ability to form stable interactions with biological targets. The thiol group in this compound is particularly interesting as it can act as a nucleophile or participate in redox reactions, making it a potential candidate for antioxidant or anti-inflammatory agents. Furthermore, the methoxy groups at positions 2 and 5 of the triazole ring enhance the compound's solubility and bioavailability, which are critical factors in drug development.
One of the most promising applications of CAS No. 1547583-81-2 is in the field of catalysis. Researchers have recently explored its ability to act as a ligand in transition metal complexes, facilitating various organic transformations such as C-H activation and cross-coupling reactions. The combination of the triazole ring and the thiol group provides a unique coordination environment for metal ions, making this compound a valuable tool in asymmetric synthesis.
In addition to its catalytic applications, this compound has shown potential in biomedical imaging. The thiol group can be easily modified to attach fluorescent or magnetic tags, enabling its use as a contrast agent in MRI or fluorescence-based imaging techniques. This property makes it an attractive candidate for diagnostic applications.
The synthesis of CAS No. 1547583-81-2 involves a multi-step process that typically starts with the preparation of intermediate triazole derivatives followed by functionalization with methoxy groups and thiol moieties. Recent advancements in green chemistry have led to more efficient and environmentally friendly methods for its synthesis, reducing waste and improving yields.
From a structural perspective, the compound's triazole ring provides aromatic stability while allowing for further functionalization at positions 4 and 5. The presence of two methoxy groups at these positions not only enhances stability but also introduces steric effects that can be exploited in designing selective binding agents for specific biomolecules.
Another area where this compound has garnered attention is in polymer science. Its ability to form hydrogen bonds and coordinate with metal ions makes it a useful additive for improving the mechanical properties of polymers. Recent studies have demonstrated its application as a cross-linking agent in thermosetting resins, leading to materials with enhanced thermal stability and mechanical strength.
In summary, CAS No. 1547583-81-2 (4-(2-methoxyethyl)-5-(methoxymethyl)-4H-1,2,4-triazole-3-thiol) is a versatile compound with a wide range of potential applications across multiple disciplines. Its unique structure combines the benefits of triazole functionality with thiol reactivity and methoxy solubilizing groups, making it an attractive target for further research and development.
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